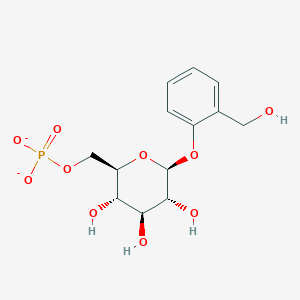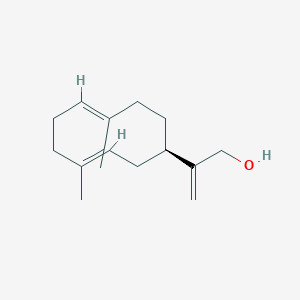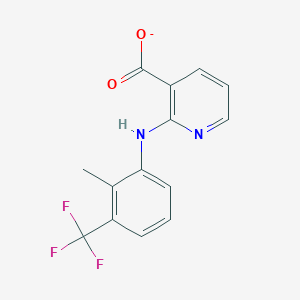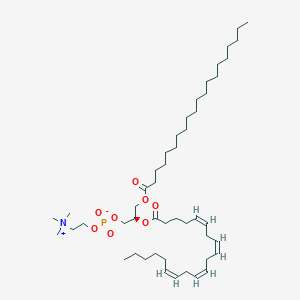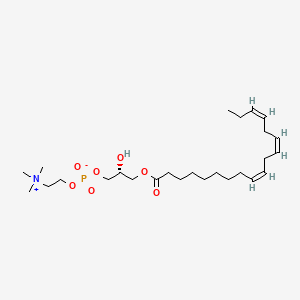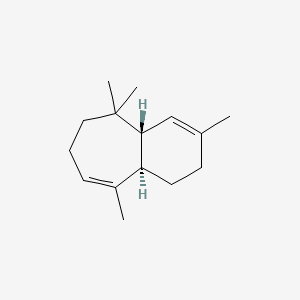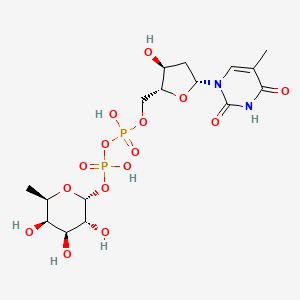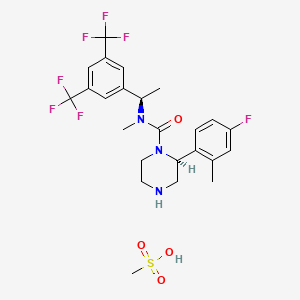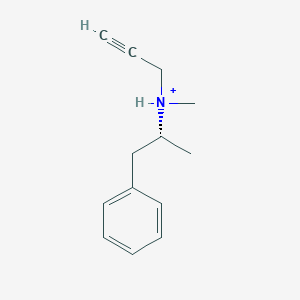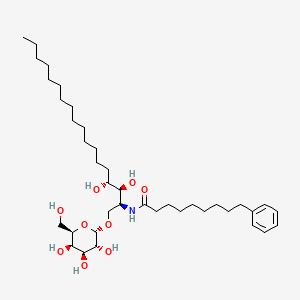
SNIR2 dye
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SNIR2 dye is a cyanine dye and an organic potassium salt. It has a role as a fluorochrome. It contains a SNIR2(1-).
Applications De Recherche Scientifique
Photocatalytic Activities
SNIR2 dye, along with related materials, has been extensively studied for its photocatalytic properties. For instance, SnO2-based materials have shown significant efficiency in the photocatalytic degradation of various dyes under light illumination. One study highlighted the near-complete degradation of methylene blue dye, showing the potential of SnO2 in environmental remediation and wastewater treatment (Liu et al., 2014).
Biomedical Applications
In the biomedical field, SNIR2 and similar dyes have been utilized for assessing mitochondrial health. For example, the JC-1 dye has been used in apoptosis studies to monitor changes in mitochondrial membrane potential, demonstrating its utility in biodosimetric evaluation (Sinkorova et al., 2022).
Neuroscientific Research
Functional near-infrared spectroscopy (fNIRS), which often employs NIR dyes, has been applied in neuroscience to investigate neural processes. fNIRS is particularly prominent in studying neuropsychiatric disorders, highlighting the versatility of NIR dyes in various psychiatric research contexts (Ehlis et al., 2014).
Solar Cell Applications
In the field of renewable energy, SNIR2-related materials like SnO2 have been used in dye-sensitized solar cells. These materials have shown promise in improving dye adsorption and increasing photocurrent efficiency, contributing to better energy conversion efficiencies in solar cells (Kay and Grätzel, 2002).
Optical Imaging in Biomedicine
NIR dyes, including SNIR2, have been investigated for their potential in optical imaging, especially in conjugation with monoclonal antibodies. These studies have revealed how different charges on NIR cyanine dyes affect their in vivo imaging properties, which is crucial for improving diagnostic and therapeutic applications in medicine (Sato et al., 2016).
Propriétés
Formule moléculaire |
C36H37IKN3O7S2 |
|---|---|
Poids moléculaire |
853.8 g/mol |
Nom IUPAC |
potassium;(2E)-3-ethyl-2-[(2E,4E,6E)-7-[5-[(2-iodoacetyl)amino]-1,3,3-trimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C36H38IN3O7S2.K/c1-7-40-29-18-16-25-26(20-24(48(42,43)44)21-30(25)49(45,46)47)34(29)36(4,5)32(40)14-12-10-8-9-11-13-31-35(2,3)27-19-23(38-33(41)22-37)15-17-28(27)39(31)6;/h8-21H,7,22H2,1-6H3,(H2-,38,41,42,43,44,45,46,47);/q;+1/p-1 |
Clé InChI |
PKNBXWHQZPZFHP-UHFFFAOYSA-M |
SMILES isomérique |
CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C=C\C4=[N+](C5=C(C4(C)C)C=C(C=C5)NC(=O)CI)C)(C)C.[K+] |
SMILES canonique |
CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C(C1=CC=CC=CC=CC4=[N+](C5=C(C4(C)C)C=C(C=C5)NC(=O)CI)C)(C)C.[K+] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



